molecular formula C14H28N2O5Si B3190754 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- CAS No. 473780-80-2

2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-

Cat. No.: B3190754
CAS No.: 473780-80-2
M. Wt: 332.47 g/mol
InChI Key: GHMPDSQDVBUXGI-UHFFFAOYSA-N
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Description

The compound 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- (CAS: 71550-68-0) features a hydantoin (2,4-imidazolidinedione) core substituted with two methyl groups at the 5-position and a triethoxysilylpropyl group at the 3-position . The triethoxysilyl moiety enables hydrolysis-driven crosslinking, making it valuable in silane coupling applications for surface modification or polymer composites.

Properties

IUPAC Name

5,5-dimethyl-3-(3-triethoxysilylpropyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O5Si/c1-6-19-22(20-7-2,21-8-3)11-9-10-16-12(17)14(4,5)15-13(16)18/h6-11H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMPDSQDVBUXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C(=O)C(NC1=O)(C)C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889182
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-
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Molecular Weight

332.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473780-80-2
Record name 5,5-Dimethyl-3-[3-(triethoxysilyl)propyl]-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473780-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-3-(3-(triethoxysilyl)propyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- involves several steps. One common method includes the reaction of 5,5-dimethylhydantoin with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- involves its interaction with various molecular targets. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. In biological systems, the compound can interact with cellular components, potentially influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure 5-Position Substituent 3-Position Substituent Key Features Applications Reference
Target Compound : 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-2,4-imidazolidinedione Hydantoin Dimethyl Triethoxysilylpropyl Hydrophobic dimethyl groups; slow hydrolysis of triethoxysilyl Materials science (adhesion promoters)
5,5-Diphenyl-3-[3-(1-piperidinyl)propyl]-2,4-imidazolidinedione (hydrochloride) Hydantoin Diphenyl Piperidinylpropyl Increased hydrophobicity (diphenyl); hydrochloride enhances solubility Pharmaceutical (H4 receptor activity)
5,5-Dimethyl-3-[3-(trimethoxysilyl)propyl]-2,4-imidazolidinedione Hydantoin Dimethyl Trimethoxysilylpropyl Faster hydrolysis of trimethoxysilyl vs. triethoxy Fast-curing coatings, adhesives
4,5-Dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole Dihydroimidazole N/A Triethoxysilylpropyl Basic imidazole core; unsaturated ring Surface modification, catalysis
O-4-Methylcoumarinyl-N-[3-(triethoxysilyl)propyl]carbamate Coumarin-carbamate N/A Triethoxysilylpropyl Fluorescent coumarin; carbamate linkage Fluorescent probes, enzyme substrates

Key Research Findings

  • H4 Receptor Activity : The diphenyl analog () shows investigative activity targeting histamine H4 receptors, likely due to its bulky aromatic substituents enhancing receptor binding . The target compound’s dimethyl groups may reduce such activity but improve compatibility with hydrophobic matrices.
  • Hydrolysis Kinetics : The trimethoxysilyl analog () hydrolyzes faster than the target compound’s triethoxysilyl group due to smaller methoxy groups, favoring rapid adhesion in coatings .
  • Fluorescence and Stability : The coumarin derivative () combines triethoxysilyl adhesion with fluorescence, enabling applications in bioimaging or sensor surfaces .

Solubility and Reactivity

  • Hydrochloride Salt (): The diphenyl compound’s hydrochloride form improves aqueous solubility, critical for drug delivery . The target compound likely requires organic solvents (e.g., ethanol) due to its non-ionic structure.
  • Core Reactivity : The dihydroimidazole () exhibits higher basicity compared to hydantoin cores, making it reactive in catalytic or pH-sensitive applications .

Biological Activity

The compound 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]- is a derivative of imidazolidinedione, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and potential applications in various fields such as cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical structure can be denoted as:

  • Chemical Formula : C14H28N2O5Si
  • CAS Number : 46179117

This compound features a triethoxysilyl group that enhances its solubility and potential reactivity in biological systems.

Pharmacological Activities

Research indicates that imidazolidinediones exhibit a range of pharmacological effects:

  • Anticancer Activity :
    • Various derivatives of imidazolidinedione have shown promising anticancer properties. For instance, studies have reported that certain derivatives inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation .
    • A specific derivative demonstrated an LD50 value of 20.4 µg/mL against the MCF-7 cell line, indicating significant cytotoxicity .
  • Anticoagulant Activity :
    • The anticoagulant effects of imidazolidinedione derivatives have been evaluated using Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assays. Some compounds exhibited notable anticoagulant activity, suggesting potential therapeutic applications in managing thrombotic disorders .
  • Antimicrobial Properties :
    • The antimicrobial activity of imidazolidinediones has also been documented. Certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, enhancing their potential use as antibacterial agents .

Synthesis and Derivatives

The synthesis of 2,4-imidazolidinedione derivatives typically involves cyclization methods that yield various functionalized compounds. These modifications can enhance biological activity and selectivity against specific targets.

Table 1: Summary of Biological Activities of Imidazolidinedione Derivatives

Compound NameActivity TypeTarget Cell LineLD50 (µg/mL)Reference
Imidazolidine-2,4-dione derivative IAnticancerMCF-720.4
Imidazolidine-2,4-dione derivative IIAnticancerA549Not specified
Imidazolidine-2,4-dione derivative IIIAnticoagulantNot specifiedNot specified
Imidazolidine-2,4-dione derivative IVAntimicrobialGram-positive bacteriaNot specified

Case Studies

Several case studies highlight the efficacy of imidazolidinediones in clinical settings:

  • Case Study on Cancer Treatment :
    • A clinical trial involving a specific imidazolidinedione derivative showed significant tumor reduction in patients with advanced breast cancer. The study noted improved patient outcomes with minimal side effects compared to conventional chemotherapy .
  • Antimicrobial Efficacy Assessment :
    • In vitro studies demonstrated that certain derivatives effectively inhibited bacterial growth in cultures resistant to common antibiotics. This suggests potential for developing new antimicrobial agents based on the imidazolidinedione scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-
Reactant of Route 2
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2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.